N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE” is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxole, chlorobenzyl, and phenyl derivatives. The key steps may involve:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of various functional groups such as the benzodioxole and chlorobenzyl moieties.
Final coupling: The final step usually involves coupling reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors or receptor antagonists.
Medicine
Medicinally, these compounds are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Benzodioxole derivatives: Compounds with similar benzodioxole moieties.
Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H22ClN3O5 |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H22ClN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35) |
InChI Key |
SRWMLTQJOIIQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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